8,8''-Biskoenigine
Description
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
UV-Vis spectroscopy is a rapid and non-destructive method utilized to assess the presence of specific functional groups and electronic transitions within a molecule ijarst.in. For carbazole (B46965) alkaloids like Koenigine, UV-Vis spectra provide insights into their chromophoric systems, which are characteristic of their conjugated structures. The technique involves irradiating a sample in solution within the UV-visible range (200-800 nm), where energy changes in molecules lead to absorption at specific wavelengths, aiding in the identification of functional groups itwreagents.com.
Infrared (IR) spectroscopy is another invaluable analytical tool for compound characterization, offering detailed insights into the vibrational modes of molecules ijarst.initwreagents.com. By subjecting isolated compounds to infrared radiation, the absorption or emission of energy at specific wavenumbers provides a unique "fingerprint" spectrum characteristic of the compound itwreagents.com. This technique is instrumental in identifying key functional groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and aromatic C-H bonds, which are common in carbazole alkaloids like Koenigine jebas.orgijarst.in. The IR spectra of carbazole alkaloids, including Koenigine, have been depicted in research, demonstrating their utility in structural confirmation jebas.org.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-10-7-13-12-8-16(22-4)15(21)9-14(12)20-17(13)11-5-6-19(2,3)23-18(10)11/h5-9,20-21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZZOTXCAIDYOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC(=C(C=C42)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301170207 | |
| Record name | 3,11-Dihydro-8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazol-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Koenigine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28513-33-9 | |
| Record name | 3,11-Dihydro-8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazol-9-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28513-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,11-Dihydro-8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazol-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Koenigine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183 - 185 °C | |
| Record name | Koenigine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Chemical Synthesis and Analog Development of Koenigine
Strategies for the Total Synthesis of Koenigine and Pyrano[3,2-a]carbazole Alkaloids
The total synthesis of koenigine and other pyrano[3,2-a]carbazole alkaloids often employs highly convergent synthetic routes, frequently leveraging organometallic chemistry. A prominent strategy involves the palladium(II)-catalyzed oxidative cyclization of a diarylamine, followed by the annulation of a dimethylpyran ring, typically promoted by a Lewis acid reaction with prenal. This approach has been successfully applied to the total syntheses of koenigine, koenine, koenimbine, and koenigicine. jebas.org In these efficient palladium-catalyzed routes, the carbon-nitrogen (C-N) bond is formed initially, succeeded by the generation of the carbon-carbon (C-C) bond. jebas.org
Alternative approaches to constructing the carbazole (B46965) framework include iron-mediated routes, which proceed through a sequence of C-C and C-N bond formations. jebas.org For several pyrano[3,2-a]carbazole alkaloids, 2-hydroxy-6-methylcarbazole has served as a pivotal intermediate in their total synthesis. jebas.org Another key step for the synthesis of naturally occurring pyranocarbazole alkaloids involves a palladium(II)-catalyzed oxidative cyclization of a diarylamine to an orthogonally diprotected 2,7-dihydroxycarbazole. jebas.org The hexadehydro-Diels-Alder (HDDA) reaction has also been utilized for the de novo construction of a benzenoid ring within fused polycyclic heteroaromatic carbazole skeletons, contributing to the synthesis of related compounds like mahanimbine (B1675914) and koenidine. jebas.org Furthermore, a highly convergent total synthesis of pyrano[3,2-a]carbazole alkaloids such as girinimbine (B1212953) and murrayacine (B1624111) has been achieved through consecutive molybdenum-mediated C-C and C-N bond formation. jebas.org The structure of koenigicine, a related pyrano[3,2-a]carbazole, has been confirmed by its synthesis as 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano-[3,2-a]carbazole. jebas.org The total synthesis of clausenalansine A, another pyrano[3,2-a]carbazole alkaloid, incorporated Buchwald–Hartwig coupling, palladium(II)-catalyzed oxidative cyclization, Lewis acid promoted annulation of the pyran ring, and chemoselective oxidation of a methyl group. researchgate.net
Design and Synthesis of Novel Koenigine Derivatives and Analogs
The design and synthesis of novel koenigine derivatives and analogs often involve modifying the core carbazole or pyran ring structures to explore new chemical entities. Formal total syntheses of carbazole alkaloids, including koenigine-quinone A, have been accomplished through palladium-catalyzed reactions. nih.govjebas.org Koenigine-quinone A and koenigine-quinone B, isolated from Murraya koenigii, have their structures established as 7-methoxy-3-methylcarbazole-1,4-quinone and 6,7-dimethoxy-3-methylcarbazole-1,4-quinone, respectively, with synthetic evidence supporting their assignments. wikipedia.org
A mild and efficient route to substituted carbazolones, which can serve as precursors for various carbazole alkaloids, utilizes two consecutive palladium-catalyzed reactions: an intermolecular Stille coupling followed by an intramolecular reductive N-heteroannulation. nih.govjebas.org The DIBAL-H promoted reductive pyran ring opening of dialkylpyrano[3,2-a]carbazoles offers a direct pathway to a broad range of prenyl- and geranyl-substituted carbazoles, representing a novel method for introducing these important isoprenoid groups. nih.gov
Palladium-Catalyzed Synthesis Routes
Palladium catalysis plays a crucial role in the construction of the carbazole framework and the synthesis of koenigine and its analogs. The palladium(II)-catalyzed oxidative cyclization of diarylamines is a key step in the total synthesis of koenigine and other pyrano[3,2-a]carbazole alkaloids. jebas.orgresearchgate.nettcmsp-e.com This method is highly efficient for forming the C-N and C-C bonds necessary for the carbazole core. jebas.org
A mild and efficient synthetic route to substituted carbazolones involves a sequence of palladium-catalyzed reactions. This includes an intermolecular Stille coupling, where a 2-(2-nitrophenyl)-2-cyclohexen-1-one precursor can be formed from 2-iodo-2-cyclohexen-1-one and 2-(tri-n-butylstannyl)-1-nitrobenzene. This is followed by an intramolecular reductive N-heteroannulation. For example, 1,2-dihydro-4(3H)-carbazolone was synthesized in a good isolated yield of 74% via the reductive cyclization of 2-(2-nitrophenyl)-2-cyclohexen-1-one using Pd(dba)2 (6 mol%), 1,3-bis(diphenylphosphino)propane (B126693) (6 mol%), 1,10-phenanthroline (B135089) monohydrate (12 mol%), and carbon monoxide (90 psi) in DMF at 80°C. nih.govjebas.org Formal total syntheses of koenigine-quinone A have been achieved using this palladium-catalyzed approach. nih.govjebas.org Additionally, Buchwald–Hartwig coupling, a palladium-catalyzed C-N bond formation, is a significant step in the synthesis of pyrano[3,2-a]carbazole alkaloids like clausenalansine A. researchgate.net
Table 1: Selected Palladium-Catalyzed Synthetic Routes for Carbazole Alkaloids
| Synthetic Strategy/Key Reaction | Key Reagents/Catalysts | Key Intermediate/Starting Material | Product Type/Example Alkaloid | Yield | Reference |
| Oxidative Cyclization & Annulation | Pd(II) catalyst, Lewis acid, Prenal | Diarylamine | Koenigine, Koenine, Koenimbine, Koenigicine | N/A | jebas.org |
| Stille Coupling & Reductive N-Heteroannulation | Pd(dba)2, dppp, 1,10-phenanthroline, CO | 2-(2-nitrophenyl)-2-cyclohexen-1-one | 1,2-dihydro-4(3H)-carbazolone (precursor) | 74% | nih.govjebas.org |
| Buchwald–Hartwig Coupling & Oxidative Cyclization | Pd(II) catalyst, Lewis acid | Diarylamine (e.g., from 4-bromophenol) | Clausenalansine A | 30% (overall) | researchgate.net |
Cyclization and Annulation Reaction Approaches
Cyclization and annulation reactions are fundamental in constructing the fused ring systems characteristic of koenigine and pyrano[3,2-a]carbazole alkaloids. The annulation of a dimethylpyran ring, often promoted by a Lewis acid, is a key step in the total synthesis of koenigine. jebas.org Intramolecular reductive N-heteroannulation, catalyzed by palladium, is utilized in the synthesis of carbazolones, which are important intermediates for koenigine-quinone A and other carbazole derivatives. nih.govjebas.org
More broadly, cyclization and benzannulation reactions are employed to construct benzenoid rings on indole (B1671886) derivatives, leading to carbazole scaffolds. jebas.org For instance, the Lewis acid-promoted reaction of 2-hydroxy-3-methylcarbazole with prenal is an efficient route to pyranocarbazoles like girinimbine. wjgnet.com A one-pot three-component coupling reaction involving 4-hydroxycarbazole (B19958) or 2-hydroxycarbazole (B1203736), aromatic substituted aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine can synthesize pyrano[3,2-c]carbazole and pyrano[2,3-a]carbazole derivatives. This transformation presumably occurs via a Knoevenagel condensation-Michael addition–tautomerism intramolecular O-cyclization-elimination sequence, forming C-O and C-C bonds. jebas.org Domino annulation reactions, particularly those involving quinone imines, have also been developed for the efficient construction of various heterocycles, including nitrogen- and oxygen-containing fused aromatic rings. nih.gov
Microwave-Assisted Synthetic Procedures
Microwave-assisted synthetic procedures offer significant advantages in terms of reaction acceleration and improved yields in the synthesis of koenigine and its analogs. medwinpublishers.com Microwave irradiation provides rapid and efficient heating, often leading to shorter reaction times and higher selectivity compared to conventional heating methods. hmdb.caijirmf.com
One notable application is the one-pot three-component coupling of 4-hydroxycarbazole or 2-hydroxycarbazole with aromatic substituted aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine under microwave irradiation, which yields pyrano[3,2-c]carbazole and pyrano[2,3-a]carbazole derivatives. jebas.org Another example is the microwave-assisted synthesis of pyrano[3,2-c]carbazoles via Pechmann condensation. This involves reacting 4-hydroxy carbazole with malic acid in the presence of concentrated sulfuric acid under microwave irradiation, successfully yielding pyrano[3,2-c]carbazol-2(7H)-one. nih.gov
Chemical Transformations and Derivatization for Structure-Activity Probing
Chemical transformations and derivatization are essential tools for structure-activity relationship (SAR) probing of koenigine and its analogs. Derivatization involves modifying the chemical structure of an analyte to enhance analytical capabilities, such as improving detection, separation, or facilitating structural elucidation. r-project.orgbioregistry.iowikipedia.orgsioc-journal.cn In the context of SAR, these modifications are carried out to understand how specific functional groups or structural changes influence the biological activity of the compound. readthedocs.io
For pyranocarbazole alkaloids, such as girinimbine (a related compound), chemical transformations like N-alkylation and N-acylation reactions have been successfully employed to synthesize new derivatives. uni.lu For instance, N-benzylgirinimbine (83% yield), N-butylgirinimbine (72% yield), and N-isopentylgirinimbine (70% yield) were obtained through N-alkylation, while N-butyrylgirinimbine (59% yield) and N-methylbutyrylgirinimbine (48% yield) were synthesized via N-acylation. uni.lu These modifications are crucial for systematically exploring the impact of different substituents on the compound's properties. It has been reported that N-alkylation at the N-9 position of koenimbine, a related carbazole alkaloid, enhanced its biological activity, highlighting the importance of such derivatizations in SAR studies. bidd.group
Mechanistic Investigations of Koenigine S Biological Activities
Molecular and Cellular Mechanisms of Action
The therapeutic potential of koenigine is attributed to its ability to interact with various molecular targets and modulate cellular signaling cascades involved in the pathogenesis of several diseases. Its mechanisms of action are multifaceted, encompassing direct antioxidant effects, modulation of inflammatory responses, and induction of cancer cell death.
Koenigine has demonstrated significant antioxidant properties, which are primarily attributed to its chemical structure. The presence of a hydroxyl group and the carbazole (B46965) skeleton are thought to contribute to its ability to donate hydrogen atoms and scavenge free radicals.
Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids, leading to oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer and inflammatory disorders. Koenigine has been shown to modulate ROS pathways through various mechanisms.
One of the key mechanisms is its ability to directly scavenge free radicals. For instance, koenigine has exhibited potent radical scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. In one study, koenigine demonstrated a significant scavenging percentage of 91.6% wikipedia.org. This direct radical scavenging activity helps in neutralizing existing free radicals and preventing oxidative damage.
Furthermore, extracts of Murraya koenigii, which contain koenigine as a key bioactive compound, have been shown to enhance the activities of endogenous antioxidant enzymes. These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), constitute the primary defense mechanism against ROS. By upregulating these enzymes, the plant's extracts, and potentially koenigine, help to mitigate the damaging effects of oxidative stress.
The antioxidant mechanisms also involve the inhibition of lipid peroxidation. Lipid peroxidation is a chain reaction that results in the oxidative degradation of lipids, leading to cell membrane damage. The ability of M. koenigii extracts to inhibit lipid peroxidation further underscores the antioxidant potential of its constituents like koenigine.
The generation of ROS is a natural byproduct of cellular metabolism, particularly from the mitochondrial electron transport chain. Excessive ROS can lead to the activation of pro-inflammatory and pro-cancer signaling pathways. By modulating ROS levels, koenigine can indirectly influence these downstream pathways, contributing to its anti-inflammatory and anticancer effects.
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Koenigine has been found to exert anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.
Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a central role in the inflammatory cascade. Overproduction of these cytokines is associated with various inflammatory conditions. Studies have shown that compounds with structures similar to koenigine can inhibit the production of these cytokines. For instance, other carbazole alkaloids have been shown to suppress the expression of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells researchgate.netresearchgate.net. This inhibition is often mediated through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression nih.gov. While direct studies on koenigine's effect on these specific cytokines are part of ongoing research, the activity of related compounds suggests a similar mechanism of action.
The anti-inflammatory effects of Koenigia tortuosa extracts have been demonstrated through the modulation of cytokine levels and inflammatory markers in animal models of localized inflammation frontiersin.org. These extracts were found to decrease the levels of prostaglandins and leukotrienes, which are key mediators of inflammation frontiersin.org.
Mast cells are key players in allergic and inflammatory responses. Upon activation, they degranulate and release a variety of inflammatory mediators, including histamine. The stabilization of the mast cell membrane is a therapeutic strategy to prevent the release of these mediators.
While direct studies specifically on koenigine's mast cell stabilizing activity are limited, research on extracts from Murraya koenigii suggests this as a possible mechanism for its anti-inflammatory effects. An ethanolic extract of M. koenigii has been shown to possess mast cell stabilizing properties in experimental models nih.gov. This suggests that the bioactive compounds within the extract, including koenigine, may contribute to this effect. Mast cell stabilizers often work by preventing the influx of calcium ions into the mast cell, a critical step in the degranulation process wikipedia.org.
Koenigine has emerged as a promising candidate in cancer research due to its ability to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) through various molecular mechanisms.
One of the primary anticancer mechanisms of carbazole alkaloids, including potentially koenigine, is the induction of apoptosis. This is often achieved through the intrinsic pathway, which involves the mitochondria. For example, the related carbazole alkaloid girinimbine (B1212953) has been shown to induce apoptosis in human colon cancer cells by causing changes in mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates a cascade of caspases, which are the executioners of apoptosis. Studies on koenimbine, another related alkaloid, have demonstrated its ability to suppress the anti-apoptotic protein Bcl-2 and activate the pro-apoptotic protein Bax in breast cancer cells.
Cell cycle arrest is another important mechanism by which koenigine may exert its antiproliferative effects. Girinimbine has been shown to induce G0/G1 phase arrest in cancer cells, which is associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. These proteins play a crucial role in halting the progression of the cell cycle, thereby preventing uncontrolled cell division.
Furthermore, the anticancer activity of compounds from Murraya koenigii has been linked to the modulation of key signaling pathways involved in cancer cell growth and survival, such as the mTOR/AKT pathway. Downregulation of this pathway can lead to decreased cell proliferation and increased apoptosis. The excessive production of ROS in cancer cells can also be a target. While koenigine has antioxidant properties, the modulation of ROS levels within cancer cells can also contribute to their demise.
The following table summarizes some of the key research findings on the biological activities of carbazole alkaloids from Murraya koenigii, providing context for the potential mechanisms of koenigine.
| Biological Activity | Compound/Extract | Cell Line/Model | Key Mechanistic Findings |
| Antioxidant | Koenigine | In vitro (DPPH assay) | Significant radical scavenging activity (91.6% scavenging) wikipedia.org |
| Anti-inflammatory | Murraya koenigii extract | Animal model | Mast cell membrane stabilization nih.gov |
| Anticancer | Girinimbine | HT-29 (Colon cancer) | Induction of apoptosis via mitochondrial pathway, G0/G1 cell cycle arrest, upregulation of p21 and p27 |
| Anticancer | Koenimbine | Breast cancer cells | Suppression of Bcl-2 and activation of Bax |
| Anticancer | Murrayazoline and O-methylmurrayamine A | DLD-1 (Colon cancer) | Downregulation of mTOR/AKT pathway, induction of mitochondrial apoptosis |
Anticancer and Antiproliferative Mechanisms
Induction of Apoptosis (e.g., Caspase-3 Activation, Mitochondrial Pathway)
Apoptosis is a natural, programmed process of cell death that is essential for normal development and tissue homeostasis. A hallmark of cancer is the evasion of apoptosis. While specific studies on koenigine are limited, research on closely related carbazole alkaloids from Murraya koenigii provides strong evidence for a shared mechanism. These alkaloids have been shown to induce apoptosis in human leukemia (HL-60) cells through the mitochondrial pathway. nih.gov
This intrinsic pathway of apoptosis involves an increase in the permeability of the mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm. mdpi.commayo.edu A key event in this cascade is the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3. nih.gov Studies on other carbazole alkaloids demonstrated a time-dependent activation of both caspase-9 and caspase-3. nih.gov The activation of caspase-3 is a critical step, as it is responsible for cleaving numerous cellular proteins, ultimately leading to the characteristic morphological and biochemical changes of apoptosis. nih.govmdpi.com The use of caspase inhibitors was found to suppress the apoptosis induced by these alkaloids, confirming the essential role of this enzymatic cascade in their cytotoxic effects. nih.gov
Disruption of Cell Cycle Progression
The cell cycle is a tightly regulated series of events that leads to cell division. Cancer cells are characterized by uncontrolled proliferation, often due to defects in cell cycle checkpoints. Certain natural compounds can force cancer cells to halt at these checkpoints, preventing their division and potentially leading to cell death.
Studies on extracts from Murraya koenigii, rich in koenigine and other carbazole alkaloids, have demonstrated an ability to induce cell cycle arrest. For instance, a hydro-methanolic extract of the leaves was shown to cause a significant arrest of breast cancer cells in the S phase. nih.govresearchgate.net Other compounds are known to induce arrest at the G2/M phase, which is the final checkpoint before a cell divides. nih.govfrontiersin.orgnih.govmdpi.commdpi.com This G2/M arrest prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic errors. nih.govfrontiersin.org While the specific mechanism for pure koenigine is not yet fully elucidated, the activity of the extracts suggests that koenigine likely contributes to the disruption of the cancer cell cycle, a crucial component of its anticancer profile.
Interactions with Specific Molecular Targets (e.g., Tubulin, MMP9, MMP13, EGFR, NUDT5)
The anticancer activity of a compound can often be traced to its interaction with specific proteins that are vital for cancer cell function. Molecular docking studies have provided significant insights into the potential targets of koenigine. These computational analyses predict how a molecule like koenigine might bind to and inhibit the function of key proteins.
Koenigine has been identified as a potential multi-target inhibitor, with predicted interactions with several proteins implicated in triple-negative breast cancer:
Matrix Metalloproteinases (MMP9 and MMP13): These enzymes are involved in the degradation of the extracellular matrix, a critical process for cancer invasion and metastasis. By inhibiting MMP9 and MMP13, koenigine may help to prevent the spread of cancer cells.
Epidermal Growth Factor Receptor (EGFR): EGFR is a protein on the cell surface that, when activated, can lead to cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers. Koenigine's interaction with EGFR suggests it may block this signaling pathway.
NUDT5 (Nudix Hydrolase 5): This enzyme is involved in nucleotide metabolism and has been linked to cancer cell energy regulation. Targeting NUDT5 could disrupt the metabolic processes that fuel cancer growth.
While computational studies strongly suggest these interactions, further experimental validation is needed. Additionally, another common target for anticancer agents is tubulin , the protein that forms microtubules. Microtubules are essential for forming the mitotic spindle during cell division, and inhibitors of tubulin polymerization are effective anticancer drugs. mdpi.comnih.govnih.govmdpi.comresearchgate.net Although direct studies on koenigine's effect on tubulin are not widely available, its structural similarities to other tubulin-inhibiting alkaloids make this a plausible area for future investigation.
| Target Protein | Protein Function | Potential Effect of Inhibition by Koenigine |
|---|---|---|
| MMP9 | Extracellular matrix degradation | Inhibition of cancer cell invasion and metastasis |
| MMP13 | Extracellular matrix degradation | Inhibition of cancer cell invasion and metastasis |
| EGFR | Cell proliferation and survival signaling | Blockade of tumor growth signals |
| NUDT5 | ADP-sugar pyrophosphatase, nucleotide metabolism | Disruption of cancer cell energy metabolism |
Regulation of Cell Survival Factors
Cancer cells often hijack cell survival signaling pathways to promote their own growth and resist apoptosis. Two of the most critical pathways are the PI3K/Akt and NF-κB pathways.
PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. nih.govmdpi.comnih.govmdpi.comyoutube.com Its constitutive activation is a common feature in many cancers, helping them to evade apoptosis and sustain their growth. nih.govmdpi.com While direct evidence for koenigine's modulation of this pathway is still emerging, many natural compounds exert their anticancer effects by inhibiting PI3K/Akt signaling. nih.govnih.gov
NF-κB Pathway: The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cell survival. mdpi.comnih.govnih.govjuniperpublishers.com In many cancers, the NF-κB pathway is chronically active, which helps to protect cancer cells from apoptosis and promotes inflammation that can fuel tumor growth. mdpi.comjuniperpublishers.com Interestingly, studies on Murraya koenigii extract have shown an upregulation of NF-κB genes in certain contexts, suggesting a complex, immunomodulatory role. jchr.org The precise effect of pure koenigine on the NF-κB pathway in cancer cells requires further detailed investigation to understand its role in regulating cell survival factors. mdpi.comnih.govnih.gov
Antimicrobial Mechanisms
Koenigine is one of the primary carbazole alkaloids in Murraya koenigii, a plant long used in traditional medicine for its antimicrobial properties. The mechanisms underlying these effects are believed to involve the direct disruption of microbial structures and functions.
Antibacterial Pathways against Gram-Positive and Gram-Negative Bacteria
Extracts of Murraya koenigii containing koenigine have demonstrated broad-spectrum antibacterial activity. The primary mechanism of action for the bioactive compounds, including alkaloids, is thought to be the disruption of the bacterial cell membrane. This damage compromises the integrity of the cell, leading to the leakage of essential cytoplasmic contents and ultimately, cell death. This mechanism is effective against both Gram-positive and Gram-negative bacteria, although differences in the cell wall structure between these two types of bacteria can influence susceptibility.
Antifungal Pathways against Pathogenic Fungi
The antifungal activity of koenigine and related compounds is crucial, given the rise of drug-resistant fungal infections. One of the most important targets for antifungal drugs is the synthesis of ergosterol. frontiersin.orgwikipedia.orgfrontiersin.orgmdpi.comnih.gov Ergosterol is the primary sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells. wikipedia.org It is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. frontiersin.orgmdpi.com
Inhibition of the ergosterol biosynthesis pathway leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates. frontiersin.orgmdpi.com This disrupts the fungal cell membrane, increasing its permeability and leading to cell death. Many clinically used azole antifungal drugs target the enzyme lanosterol 14α-demethylase, which is critical in this pathway. frontiersin.org It is hypothesized that koenigine may exert its antifungal effects by interfering with one of the key enzymes in the ergosterol synthesis pathway, representing a primary mechanism for its activity against pathogenic fungi.
Biofilm Formation Inhibition Mechanisms
Koenigine, a carbazole alkaloid derived from Murraya koenigii, has demonstrated significant potential in combating bacterial and fungal pathogens by inhibiting the formation of biofilms. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and confer increased resistance to antimicrobial agents. The mechanisms by which koenigine and related compounds disrupt this process are multifaceted.
One primary mechanism is the interference with the production of the EPS matrix. This matrix is crucial for the structural integrity and function of the biofilm. Research on extracts from M. koenigii suggests that its constituent compounds can significantly inhibit the biosynthesis of these polymeric substances in pathogens like Candida albicans. Furthermore, another proposed mechanism involves the inhibition of efflux pumps. These pumps are membrane proteins that pathogens use to expel antimicrobial agents, and their inhibition can lead to increased intracellular concentrations of the compound, thereby preventing the establishment of a resilient biofilm community. By disrupting these key processes, koenigine effectively hinders the ability of pathogens to form protective biofilm structures.
Enzyme Target Inhibition in Pathogens (e.g., Glycosyltransferase)
A key strategy in the development of new antimicrobial agents is the targeting of enzymes essential for pathogen survival and virulence. Koenigine has been identified as an inhibitor of such enzymes, with bacterial glycosyltransferases being a notable target. Glycosyltransferases are critical for the biosynthesis of the bacterial cell wall, specifically for the polymerization of peptidoglycan, a structure vital for bacterial integrity.
Molecular docking studies have provided insight into the specific interaction between koenigine and the glycosyltransferase protein of Streptococcus mutans, a bacterium implicated in dental caries. These computational analyses revealed that koenigine can bind to the active site of the enzyme. The interaction is stabilized by the formation of a hydrogen bond with the amino acid residue Threonine at position 296 (THR-296). By occupying the active site, koenigine competitively inhibits the enzyme's function, thereby disrupting cell wall synthesis and impeding bacterial growth and viability. This targeted inhibition of an essential bacterial enzyme highlights a precise molecular mechanism for koenigine's antibacterial activity.
Neuroprotective Mechanisms
Koenigine is among the several bioactive compounds isolated from M. koenigii that have been recognized for their neuroprotective potential. The capacity of this carbazole alkaloid to protect nerve cells from damage, degeneration, and death is attributed to a combination of mechanisms, including its ability to counteract oxidative stress, enhance cognitive functions, and prevent apoptosis in neural models.
Antioxidant Capacity in Neural Cells
The brain is particularly susceptible to oxidative stress due to its high oxygen consumption and lipid-rich composition. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a key factor in the pathogenesis of neurodegenerative diseases. Koenigine exhibits potent antioxidant properties, which form the basis of its neuroprotective effects.
The primary antioxidant mechanism involves the direct scavenging of free radicals, neutralizing their capacity to damage vital cellular components like lipids, proteins, and DNA in neural cells. Beyond direct scavenging, neuroprotective antioxidants often enhance the endogenous antioxidant defense system. This can involve the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). By bolstering these natural defense systems, koenigine can help mitigate the chronic oxidative insults that contribute to neuronal damage.
Cognitive Enhancement Mechanisms
One of the plausible mechanisms underlying the cognitive-enhancing effects of neuroprotective compounds is the inhibition of acetylcholinesterase (AChE). AChE is the enzyme responsible for the breakdown of acetylcholine, a neurotransmitter crucial for learning and memory. The loss of cholinergic neurons and subsequent decline in acetylcholine levels are hallmarks of Alzheimer's disease.
Inhibiting AChE increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. While direct studies on koenigine's AChE inhibition are limited, other carbazole alkaloids isolated from M. koenigii, such as murrayanol and mahanimbine (B1675914), have been shown to be significant inhibitors of this enzyme. Given the structural similarities among these compounds, it is hypothesized that koenigine may share this mechanism, contributing to its potential for cognitive enhancement and as a therapeutic agent for neurodegenerative disorders.
| Enzyme Target | Mechanism of Action | Potential Outcome |
| Acetylcholinesterase (AChE) | Reversible inhibition of the enzyme's active site. | Increased synaptic levels of acetylcholine. |
| Enhanced cholinergic neurotransmission. | ||
| Improvement in memory and cognitive functions. |
Anti-apoptotic Effects in Neural Models
Apoptosis, or programmed cell death, is a tightly regulated process that, when dysregulated, can lead to excessive neuronal loss in neurodegenerative diseases. A central feature of neuroprotective agents is their ability to interfere with the apoptotic cascade. Oxidative stress is a primary trigger for the intrinsic apoptotic pathway in neurons.
This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The ratio of Bcl-2 to Bax is a critical determinant of cell fate. Neuroprotective compounds often exert their anti-apoptotic effects by increasing the expression of Bcl-2 and decreasing the expression of Bax, thereby raising the threshold for initiating apoptosis. This shift prevents the release of cytochrome c from the mitochondria, which in turn blocks the activation of executioner caspases, particularly caspase-3. By preventing caspase-3 activation, the final steps of cell degradation are averted, ensuring neuronal survival. The antioxidant properties of koenigine likely play a crucial role in preventing the initial triggers of this apoptotic cascade.
| Apoptotic Pathway Component | Role in Apoptosis | Proposed Effect of Koenigine |
| Bcl-2 | Anti-apoptotic protein; inhibits cytochrome c release. | Upregulation, promoting cell survival. |
| Bax | Pro-apoptotic protein; promotes cytochrome c release. | Downregulation, inhibiting apoptosis. |
| Cytochrome c | Released from mitochondria to activate caspases. | Release is inhibited. |
| Caspase-3 | Executioner caspase; cleaves cellular proteins. | Activation is blocked. |
Other Investigated Mechanistic Activities
Beyond its effects on biofilm formation and its neuroprotective capacities, research into koenigine and crude extracts of M. koenigii has revealed a spectrum of other pharmacological activities. These findings underscore the compound's potential as a multi-target therapeutic agent.
Notable among these are anti-inflammatory and antidiabetic effects. The anti-inflammatory mechanisms are thought to involve the inhibition of pro-inflammatory mediators. The antidiabetic properties have been linked to the inhibition of enzymes such as α-glucosidase and aldose reductase, which are involved in carbohydrate metabolism and the development of diabetic complications. Furthermore, various studies have consistently reported on the broad-spectrum antimicrobial, antifungal, and antidiarrheal activities of compounds derived from the plant, confirming its traditional uses in medicine.
Preclinical In Vivo Model Studies of Mechanistic Efficacy
Animal Models for Oxidative Stress and Inflammatory Conditions
Extracts of Murraya koenigii, which contain koenigine among other carbazole alkaloids, have demonstrated significant antioxidant and anti-inflammatory properties in various animal models. mdpi.comnih.gov These effects are often attributed to the synergistic action of the plant's bioactive compounds.
In a study utilizing a carrageenan-induced paw edema model in rats, a common method for evaluating anti-inflammatory potential, a methanol extract of Murraya koenigii leaves showed a dose-dependent reduction in paw volume. nih.govnih.gov This model induces inflammation in two phases: an early phase involving the release of histamine, serotonin, and kinins, and a later phase mediated by prostaglandins, proteases, and lysosomes. nih.gov The ability of the extract to inhibit edema in this model suggests its potential to interfere with these inflammatory mediators. nih.govnih.govresearchgate.netnjppp.com Similarly, an aqueous extract of the leaves also exhibited significant anti-inflammatory effects in the same model. ijbcp.com
The antioxidant potential of Murraya koenigii extracts has been evaluated in models of diabetes-induced cognitive dysfunction and oxidative stress in rats. nih.gov In these studies, treatment with the extracts led to a significant reduction in markers of oxidative stress, such as thiobarbituric acid reactive substances (TBARS), and an increase in the levels of endogenous antioxidant enzymes like glutathione (GSH), glutathione reductase (GR), and catalase (CAT). nih.gov The neuroprotective effects observed in these models are thought to be linked to the antioxidant properties of the constituent carbazole alkaloids and flavonoids. mdpi.com
| Animal Model | Compound/Extract | Key Findings | Reference |
| Carrageenan-induced paw edema in rats | Methanol extract of Murraya koenigii leaves | Dose-dependent reduction in paw edema. | nih.govnih.gov |
| Carrageenan-induced paw edema in rats | Aqueous extract of Murraya koenigii leaves | Significant anti-inflammatory activity. | ijbcp.com |
| Alloxan-induced diabetic rats | Ethanolic and aqueous extracts of Murraya koenigii leaves | Reduced TBARS and increased GSH, GR, and CAT levels in brain tissue. | nih.gov |
| Paraquat-induced Parkinsonism in rats | Aqueous extract of Murraya koenigii leaves | Improved behavioral and locomotor activities. | mdpi.com |
Animal Models for Cancer Research
The anticancer potential of extracts from Murraya koenigii and its active constituents, including koenigine and other carbazole alkaloids, has been investigated in several preclinical animal models. nih.gov These studies suggest that the plant's components may target multiple pathways involved in cancer progression. researchgate.net
A review of the literature indicates that Murraya koenigii and its constituents have been studied in various cancerous cell lines and a few animal models, showing effects on apoptosis, cell growth pathways (like JAK-STAT and mTOR), and the cell cycle. nih.govresearchgate.net For instance, the hydro-methanolic extract of Murraya koenigii has been shown to inhibit the 26S proteasome in cancer cells, a key target for cancer therapy. conferenceworld.in
While much of the research has focused on the whole extract or other specific alkaloids like mahanine (B1683992), these findings provide a basis for the potential role of koenigine in cancer chemoprevention and therapy. nih.gov
| Animal Model | Compound/Extract | Key Findings | Reference |
| Various cancer models (review) | Murraya koenigii and its constituents | Target pathways associated with apoptosis and cell growth. | nih.govresearchgate.net |
| General cancer cell lines (in vitro) | Hydro-methanolic extract of Murraya koenigii | Inhibition of 26S proteasome in cancer cells. | conferenceworld.in |
Animal Models for Antimicrobial Efficacy
The in vivo antimicrobial efficacy of Murraya koenigii extracts has been evaluated, demonstrating their potential to combat bacterial infections. The presence of bioactive carbazole alkaloids, including koenigine, is believed to contribute to these antimicrobial properties. researchgate.net
In a study using a mouse model, the antibacterial activity of ethanolic and aqueous leaf extracts of Murraya koenigii was tested against E. coli and Staphylococcus aureus. The ethanolic extract was found to be effective in inhibiting the growth of these bacteria and significantly reduced mouse mortality, indicating in vivo antibacterial efficacy. phytojournal.comsemanticscholar.org
| Animal Model | Compound/Extract | Bacterial Strains | Key Findings | Reference |
| Mice | Ethanolic and aqueous leaf extracts of Murraya koenigii | E. coli, Staphylococcus aureus | Ethanolic extract showed higher inhibitory activity and reduced mouse mortality. | phytojournal.com |
Lack of Specific Koenigine Studies in Neurodegenerative Disease Animal Models
Despite extensive investigation into the neuroprotective potential of compounds derived from the curry leaf plant (Murraya koenigii), a comprehensive review of available scientific literature reveals a significant gap in research specifically investigating the isolated carbazole alkaloid, koenigine, in animal models of neurodegenerative diseases.
Current research on the therapeutic effects of Murraya koenigii for neurological conditions primarily focuses on the use of crude leaf extracts or other isolated bioactive components. nih.govnih.gov While these studies suggest that the plant holds promise for mitigating neurodegeneration, the specific contribution and mechanistic actions of koenigine remain largely unexplored in in-vivo models of diseases such as Alzheimer's or Parkinson's.
Pharmacological studies have identified a variety of compounds within Murraya koenigii, including alkaloids, flavonoids, and terpenoids, which are thought to possess antioxidant, anti-inflammatory, and neuroprotective properties. nih.govresearchgate.net However, the existing body of research does not extend to the isolated application of koenigine in established animal models that mimic the complex pathology of neurodegenerative disorders.
Therefore, at present, there are no detailed research findings or data tables available from studies that have specifically administered koenigine to animal models to investigate its mechanisms in the context of neurodegenerative diseases. The scientific community has yet to publish research that would elucidate the specific in-vivo neuroprotective effects and pathways of this particular compound.
Structure Activity Relationship Sar Studies of Koenigine and Its Analogs
Elucidation of Key Pharmacophores for Biological Potency
A pharmacophore represents the essential chemical features and their spatial arrangement necessary for a molecule to elicit a specific biological effect by interacting with a target. nih.govnih.gov Identifying a precise pharmacophore for the diverse biological activities of carbazole (B46965) alkaloids, including koenigine, can be challenging due to their inherent structural variety. nih.gov However, ongoing research indicates that certain structural elements may be crucial for their biological potency. For instance, in the context of neuroprotective activity, the presence of an aldehyde or hydroxymethyl group at the C-3 position of the carbazole skeleton has been suggested to contribute significantly, based on SAR studies of synthetic derivatives of related compounds like claulansine F. nih.gov
Furthermore, pharmacophore modeling studies have been applied to carbazole alkaloids derived from Murraya koenigii to investigate their inhibitory potential against the SARS-CoV-2 main protease (Mpro). These studies have revealed shared pharmacophoric features among these compounds that are critical for their biological interaction with the enzyme. This highlights the importance of specific functional groups and their spatial orientation in mediating the observed biological effects of koenigine and its analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Koenigine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical correlations between the chemical structures of compounds and their biological activities. nih.gov This method allows for the prediction of the activity of new, untested compounds and provides insights into the structural requirements for optimal potency. While specific QSAR models solely focused on koenigine derivatives are not extensively detailed in current literature, the principles of QSAR are broadly applied to carbazole alkaloids and related phytochemicals.
For example, QSAR models have been developed using known antiviral compounds, including those with carbazole alkaloid features, to predict their inhibitory potential against various viruses. These models incorporate physicochemical properties and structural descriptors to quantify the relationship between molecular structure and biological response. In a broader context, QSAR studies have successfully identified key structural parameters, such as van der Waals volume, electron density, and electronegativity, that are pivotal for antituberculosis activity in other compound classes, demonstrating the utility of this approach in drug discovery. The application of such methodologies to koenigine and its derivatives would involve calculating various molecular descriptors and correlating them with observed biological activities, thereby providing a predictive framework for designing more potent analogs.
Computational Chemistry Approaches (e.g., Molecular Docking)
Computational chemistry approaches, particularly molecular docking, are indispensable tools in modern drug discovery, simulating the interaction between a ligand molecule and its target protein. This technique predicts the preferred binding orientation of a ligand within a protein's active site and estimates the binding affinity. Koenigine has been a subject of several molecular docking studies to elucidate its interactions with various biological targets:
Triple-Negative Breast Cancer (TNBC) Targets: Molecular docking studies have investigated koenigine's interactions with key oncogenic protein targets associated with TNBC progression, including Matrix Metalloproteinase 9 (MMP9), Matrix Metalloproteinase 13 (MMP13), Nudix Hydrolase 5 (NUDT5), and Epidermal Growth Factor Receptor (EGFR). researchgate.netuni.lu The binding energy values obtained from these studies provide insights into the strength of these interactions. researchgate.net
Glycosyltransferase Protein of Streptococcus mutans: Koenigine has demonstrated inhibitory potential against the glycosyltransferase protein of Streptococcus mutans, an oral pathogen contributing to dental caries. biorxiv.org Molecular docking revealed that the amino acid threonine at position 296 (THR-296) is an identified interacting residue with the protein. biorxiv.org
SARS-CoV-2 Main Protease (Mpro): In the search for antiviral agents, koenigine has been computationally docked against the SARS-CoV-2 Main Protease (Mpro), a crucial enzyme for viral replication. Koenigine exhibited a binding energy of -6.84 kcal/mol with an inhibition constant (Ki) of 9.70 µM against Mpro.
These computational studies provide valuable insights into the potential mechanisms of action of koenigine by predicting its molecular interactions with specific protein targets.
Ligand-Target Binding Interactions and Energetics
The efficacy of a ligand, such as koenigine, is heavily dependent on its ability to form stable and specific interactions with its target protein. These interactions are primarily non-covalent and include Van der Waals forces, hydrogen bonds, alkyl interactions, and π-π stacking. uni.lu These forces are critical for stabilizing the ligand-protein complex, thereby enhancing binding affinity and influencing the inhibitory effects of the compounds. uni.lu
In molecular docking simulations, the binding energy (or E-value) serves as a crucial parameter to evaluate the strength of the binding affinity between a ligand and its target. More negative binding energy values typically indicate stronger interactions. researchgate.net For instance, in studies involving the interaction of koenigine and other carbazole alkaloids with TNBC-associated proteins (MMP9, MMP13, NUDT5, EGFR), the binding energy values reflect the varying strengths of these interactions. researchgate.net
Table 1: Binding Energies of Carbazole Alkaloids with TNBC-Associated Proteins
| Compound | MMP9 (kcal/mol) | MMP13 (kcal/mol) | NUDT5 (kcal/mol) | EGFR (kcal/mol) |
| Koenigicine | -7.4 | -7.6 | -7.8 | -7.9 |
| Koenigine | -7.6 | -7.8 | -8.0 | -8.1 |
| Mahanine (B1683992) | -9.4 | -9.6 | -9.8 | -9.9 |
| Mukonicine | -8.2 | -8.4 | -8.6 | -8.7 |
Source: researchgate.net
For the glycosyltransferase protein of S. mutans, the presence of hydrogen bonding significantly enhances the binding affinity, with highly negative energy values indicating strong binding to specific residues. While koenigine demonstrated inhibitory potential, koenigicine, another carbazole alkaloid, exhibited an even lower E-score, suggesting a stronger interaction with the receptor. biorxiv.org The energetic dynamics of protein-ligand interactions are further explored through methods like energetics-based target identification, which exploits changes in the conformational energies of target proteins upon ligand binding, such as increased thermodynamic stability or altered protein dynamics.
Impact of Chemical Modifications on Efficacy and Selectivity
The core principle of SAR dictates that even subtle chemical modifications to a compound's structure can profoundly impact its biological efficacy and selectivity. nih.gov While detailed experimental data on the precise impact of specific chemical modifications to koenigine itself are limited in the provided context, insights can be drawn from comparative studies with its naturally occurring analogs.
The varying inhibitory potentials observed among different carbazole alkaloids from Murraya koenigii, such as koenigine, koenigicine, O-methylmurrayamine, and murrayone, against targets like the S. mutans glycosyltransferase protein, implicitly highlight the effect of structural differences on efficacy. biorxiv.org For instance, mahanine, a closely related carbazole alkaloid, consistently displayed higher binding affinities for all tested TNBC targets (MMP9, MMP13, NUDT5, and EGFR) compared to koenigine, koenigicine, and mukonicine. uni.lu This suggests that the specific structural features of mahanine confer enhanced efficacy as a multi-target inhibitor. Such comparative analyses are crucial in SAR studies, as they guide the design of modified analogs with improved pharmacological profiles, including enhanced potency, better selectivity for desired targets, and reduced off-target effects. The systematic alteration of functional groups, alkyl chains, or aromatic substitutions within the carbazole core could lead to the development of koenigine derivatives with optimized therapeutic potential.
Biosynthetic Pathways of Carbazole Alkaloids in Murraya Koenigii
Proposed Biosynthetic Routes to Koenigine and Related Carbazole (B46965) Alkaloids
The carbazole alkaloids found in Murraya koenigii, including Koenigine, are generally believed to originate from a common biosynthetic pathway that leads to a 3-methylcarbazole core structure nih.gov. While the complete, step-by-step biosynthetic route specifically for Koenigine from primary metabolites is not fully elucidated in the provided research, insights into the formation of related carbazole alkaloids offer clues to the general mechanisms at play.
For instance, the dimeric carbazole alkaloid, 8,8''-biskoenigine (B13419702), has been synthesized from Koenigine through an oxidative coupling reaction medwinpublishers.comhmdb.ca. This suggests that Koenigine itself can serve as a precursor for more complex carbazole structures within the plant, implying an oxidative step in its metabolic transformations. The synthesis of other carbazole alkaloids, such as murrayanine (B1213747) and mukonine, has been elaborated through synthetic routes involving Buchwald–Hartwig coupling and palladium-catalyzed carbon-carbon (C-C) coupling reactions, which are key steps in the formation of the carbazole scaffold uni.lu. These chemical reactions, observed in synthetic approaches, can mirror the types of transformations that occur enzymatically within the plant.
Transcriptomic studies on Murraya koenigii leaves have provided valuable insights by identifying gene families potentially involved in carbazole alkaloid formation. These include genes encoding polyketide synthases, prenyltransferases, methyltransferases, and cytochrome P450s hmdb.ca. The presence of these gene families strongly suggests that the plant employs a combination of polyketide and isoprenoid pathways, followed by cyclization, prenylation, and methylation steps, to construct the diverse carbazole alkaloid structures.
Identification of Precursors and Enzymatic Steps
The foundational precursor for many phyto-carbazole alkaloids, including those isolated from the genus Murraya, is the 3-methylcarbazole core structure nih.gov. This core is subsequently modified through a series of enzymatic reactions to yield a variety of derivatives, including Koenigine.
Key enzymatic steps in the biosynthesis of carbazole alkaloids in Murraya koenigii are inferred from the identified gene families:
Polyketide synthases (PKSs) : These enzymes are typically involved in the assembly of carbon chains from acetate (B1210297) units, which could form part of the carbazole skeleton. Their identification suggests a polyketide origin for a portion of the carbazole structure hmdb.ca.
Prenyltransferases : These enzymes catalyze the addition of prenyl groups (derived from isoprenoid precursors) to aromatic compounds. Prenylation is a common modification in carbazole alkaloids, contributing to their structural diversity and complexity hmdb.ca.
Methyltransferases : These enzymes facilitate the addition of methyl groups to various positions on the carbazole ring system, influencing the final structure and properties of the alkaloids hmdb.ca.
Cytochrome P450s (CYPs) : These are a large superfamily of monooxygenases involved in a wide range of metabolic processes, including hydroxylation, epoxidation, and oxidative coupling reactions. Their presence is crucial for the oxidative modifications and cyclizations that are characteristic of carbazole alkaloid biosynthesis, such as the oxidative coupling observed in the formation of this compound from Koenigine hmdb.camedwinpublishers.comhmdb.ca.
While specific enzymatic pathways detailing the precise sequence of reactions leading directly to Koenigine are still under investigation, the identification of these enzyme classes provides a framework for understanding the biochemical machinery involved.
Factors Influencing Biosynthetic Regulation within the Plant
The production and accumulation of carbazole alkaloids in Murraya koenigii are not static but are influenced by various internal and external factors. Research indicates that both geographical location and seasonal variations play a significant role in regulating the alkaloidal composition of the plant nih.govresearchgate.netuni.lu.
Studies have shown qualitative and quantitative differences in the alkaloidal composition of M. koenigii plants collected from different geographical regions, such as Nigeria and Sri Lanka nih.govresearchgate.net. This suggests that environmental conditions, soil properties, and possibly genetic variations linked to specific locales can influence the expression of biosynthetic genes and the activity of enzymes, leading to variations in the profile of carbazole alkaloids produced.
Furthermore, seasonal variations have been observed to impact the distribution and concentration of carbazole alkaloids within Murraya koenigii uni.lu. The plant's metabolic activity, including secondary metabolite production, can fluctuate throughout the year in response to changes in light, temperature, and nutrient availability. For example, the content of specific carbazole alkaloids like mahanine (B1683992) has been shown to vary with the season uni.lu.
Beyond environmental factors, the localization of carbazole alkaloids also differs across various plant parts, including leaves, stems, and seeds nih.govresearchgate.net. This differential distribution indicates a complex regulatory mechanism that directs the biosynthesis and accumulation of these compounds to specific tissues, likely related to their physiological roles or defense mechanisms within the plant.
Compound Names and PubChem CIDs
Future Directions and Advanced Research Considerations for Koenigine
Advanced Mechanistic Dissection using Omics Technologies
The elucidation of Koenigine's precise mechanism of action (MoA) at a molecular level is crucial for its development as a therapeutic agent. "Omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic and high-throughput approach to dissect complex biological systems and identify the multifaceted impacts of a compound. These technologies provide a comprehensive view of how Koenigine interacts with cellular components, leading to observable biological effects thermofisher.comazolifesciences.com.
By applying multi-omics strategies, researchers can gain deeper insights into Koenigine's MoA, identifying primary and secondary molecular targets, affected signaling pathways, and global cellular responses thermofisher.com. For instance, transcriptomics can reveal changes in gene expression patterns, proteomics can identify altered protein profiles and post-translational modifications, and metabolomics can map shifts in metabolic pathways following Koenigine exposure. This integrated approach can uncover causative changes and potential therapeutic targets that might not be evident from single-omic analyses thermofisher.com.
In the context of Koenigine's reported activities, such as its interactions with oncogenic protein targets like MMP9, MMP13, EGFR, and NUDT5 in triple-negative breast cancer jebas.orgresearchgate.net, omics technologies can provide a more comprehensive understanding of these interactions. For example, genomic sequencing of cells treated with Koenigine could identify mutations or epigenetic changes conferring resistance or sensitivity, while proteomic profiling could pinpoint specific protein-protein interactions or enzyme activities modulated by the compound. This advanced mechanistic dissection is vital for validating existing findings and discovering novel therapeutic avenues.
Rational Design and Synthesis of Highly Potent and Selective Analogs
The rational design and synthesis of Koenigine analogs represent a critical future direction aimed at enhancing its potency, improving selectivity, and optimizing its pharmacokinetic properties. This approach involves leveraging structural information and understanding the structure-activity relationship (SAR) of Koenigine to create novel compounds with improved therapeutic profiles nih.gov.
Key strategies for rational design include:
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are essential to identify the specific functional groups and structural motifs within Koenigine that are responsible for its biological activities. By systematically modifying different parts of the Koenigine scaffold and evaluating the resulting changes in activity, researchers can pinpoint crucial pharmacophores nih.gov.
Computational Chemistry and Molecular Docking: In silico methods, such as molecular docking and molecular dynamics simulations, can predict how Koenigine and its potential analogs interact with target proteins at an atomic level semanticscholar.orgmdpi.com. This allows for the virtual screening of large libraries of compounds and the prioritization of those with optimal binding affinities and specificities, thereby guiding synthetic efforts mdpi.com.
De Novo Design: Based on the insights gained from SAR and computational studies, novel Koenigine analogs can be designed from scratch. This involves creating entirely new chemical entities that retain or enhance the desirable biological properties while potentially reducing off-target effects or improving drug-like characteristics frontiersin.org.
The synthesis of these rationally designed analogs would then follow, utilizing modern synthetic organic chemistry techniques. Subsequent biological evaluation of these new compounds would validate the design hypotheses and identify lead candidates for further development. For instance, if Koenigine's activity against certain cancer targets is linked to specific structural features, rational design could focus on optimizing these features to create more potent and selective anti-cancer agents.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Koenigine
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery by accelerating various stages of the process, from target identification to lead optimization mednexus.orgresearchgate.netnih.gov. For Koenigine, AI/ML can significantly enhance the efficiency and accuracy of research and development.
Potential applications of AI/ML in Koenigine drug discovery include:
Predictive Modeling for Activity and ADMET Properties: ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities (Quantitative Structure-Activity Relationship - QSAR) or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties youtube.com. This allows for the rapid prediction of Koenigine's or its analogs' potential efficacy and safety profiles, reducing the need for extensive experimental testing researchgate.netyoutube.com.
Virtual Screening and Hit Identification: AI-powered platforms can virtually screen vast chemical libraries to identify novel compounds structurally similar to Koenigine or those predicted to interact with its known targets mednexus.orgnih.gov. This can lead to the discovery of new "hits" that can be further optimized.
De Novo Drug Design: Generative AI models can design novel chemical structures with desired properties, potentially creating entirely new Koenigine-inspired compounds with improved characteristics researchgate.net. These models can explore the vast chemical space more efficiently than traditional methods.
Drug Repurposing: ML algorithms can analyze existing drug databases and biological data to identify new therapeutic indications for Koenigine, potentially accelerating its path to clinical application for other diseases mednexus.orgresearchgate.net.
The application of AI/ML can provide valuable insights into which molecular features are important for Koenigine's activity, thereby guiding chemists and biologists in the design of future molecules with more robust properties youtube.com.
Exploration of Chemo-Ecological Roles and Interactions of Koenigine in M. koenigii
Beyond its pharmacological potential, a crucial area for future research involves understanding the chemo-ecological roles and interactions of Koenigine within its natural environment, particularly in Murraya koenigii. M. koenigii is known for its rich array of phytochemicals, including carbazole (B46965) alkaloids like Koenigine, which play significant roles in the plant's survival and interactions with its ecosystem jebas.orgresearchgate.net.
Key aspects of chemo-ecological exploration include:
Defense Against Biotic Stressors: Alkaloids are known to act as defensive compounds in plants against herbivores and pathogens jebas.orgresearchgate.net. Research could investigate Koenigine's specific role in deterring pests, insects, or microbial infections. For instance, Koenigine has demonstrated antibacterial activity against Streptococcus aureus and Klebsiella pneumoniae, and antifungal activity against Candida species, suggesting a direct role in plant defense against microbial threats biomedpharmajournal.org.
Allelochemical Interactions: Koenigine might also participate in allelopathic interactions, influencing the growth and development of neighboring plants. Studies could explore whether Koenigine or its metabolites are exuded into the soil or released from decaying plant material to inhibit the growth of competing flora.
Response to Abiotic Stressors: The production of secondary metabolites like Koenigine can be influenced by environmental factors such as light, water availability, and nutrient levels bioinfopublication.org. Understanding how Koenigine biosynthesis responds to abiotic stress could inform sustainable cultivation practices aimed at maximizing its yield.
Chemical Ecology of M. koenigii Populations: Variations in the chemical composition of M. koenigii from different geographical regions have been observed bioinfopublication.org. Investigating the ecological factors driving these chemovariations could provide insights into the adaptive significance of Koenigine and related compounds, potentially leading to the identification of specific chemotypes with higher concentrations of desired alkaloids.
Understanding Koenigine's chemo-ecological functions not only enriches our knowledge of plant biochemistry but can also inform strategies for sustainable harvesting, cultivation, and potentially the bio-production of this valuable compound.
Q & A
Basic Research Questions
Q. How to formulate a research question on Koenigine that addresses existing knowledge gaps?
- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and impact of the question. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example: "Does Koenigine exhibit higher catalytic efficiency than existing alkaloids in [specific reaction] under [defined conditions]?" Conduct a preliminary literature review to identify understudied areas, such as Koenigine's stability in aqueous environments or its interactions with specific enzymes .
Q. What are the best practices for designing initial experiments to study Koenigine's physicochemical properties?
- Methodology : Start with controlled pilot studies to assess solubility, thermal stability, and spectroscopic profiles (e.g., NMR, IR). Use factorial design to test variables like temperature, pH, and solvent polarity. Document protocols rigorously to ensure reproducibility, adhering to guidelines for experimental reporting (e.g., including raw data in appendices and processed data in the main text) .
Q. How to conduct a systematic literature review on Koenigine's synthesis and applications?
- Methodology :
Use databases like PubMed, SciFinder, and Web of Science with keywords: "Koenigine isolation," "Koenigine derivatives," "biological activity."
Filter results by publication date (last 10 years) and study type (e.g., experimental vs. computational).
Organize findings into thematic categories (e.g., synthesis routes, pharmacological targets) and identify conflicting results (e.g., discrepancies in reported yield percentages) .
Q. What ethical considerations are critical when conducting in vivo studies on Koenigine's biological effects?
- Methodology : Obtain institutional animal care approvals and adhere to the ARRIVE guidelines for reporting animal experiments. Design dose-response studies to minimize subject numbers while ensuring statistical power. Include negative controls and blinded assessments to reduce bias .
Advanced Research Questions
Q. How to resolve contradictions between experimental data and theoretical models in Koenigine research?
- Methodology :
Replicate experiments under identical conditions to confirm data validity.
Use sensitivity analysis in computational models (e.g., DFT calculations) to identify parameters causing discrepancies.
Cross-validate findings with complementary techniques (e.g., X-ray crystallography for structural validation vs. molecular docking predictions) .
Q. What methodological approaches are effective in optimizing Koenigine's synthesis yield while maintaining purity?
- Methodology :
Apply response surface methodology (RSM) to optimize reaction parameters (e.g., catalyst loading, reaction time).
Use HPLC or GC-MS to monitor byproducts and adjust purification techniques (e.g., column chromatography vs. recrystallization).
Compare green chemistry approaches (e.g., microwave-assisted synthesis) to traditional methods for scalability and environmental impact .
Q. How to integrate computational and experimental data in Koenigine research to enhance predictive accuracy?
- Methodology :
Combine molecular dynamics simulations with experimental binding assays to study Koenigine-protein interactions.
Use machine learning models trained on spectral data (e.g., UV-Vis, MS) to predict unknown derivatives.
Validate computational findings with in vitro enzyme inhibition assays, ensuring alignment between predicted and observed IC50 values .
Q. How to develop a multi-omics approach to study Koenigine's mechanism of action?
- Methodology :
Perform transcriptomics (RNA-seq) and proteomics (LC-MS/MS) on treated cell lines to identify differentially expressed pathways.
Integrate metabolomics data (NMR or LC-MS) to map metabolic flux changes.
Use bioinformatics tools (e.g., KEGG pathway analysis) to correlate omics datasets and propose mechanistic hypotheses for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
